(2S)-2-(Oxan-2-yl)propan-1-amine
Description
(2S)-2-(Oxan-2-yl)propan-1-amine is a chiral amine featuring a tetrahydropyran (oxane) ring substituted at the second carbon of a propane backbone. Its molecular formula is C₈H₁₇NO (MW: 143.23 g/mol), with the oxan-2-yl group imparting unique steric and electronic properties. The compound’s SMILES string, CC(C)(C1CCCCO1)N, confirms the branched structure where the amine group (-NH₂) is attached to the first carbon, and the oxan-2-yl group is at the second carbon in the (S)-configuration .
Properties
IUPAC Name |
(2S)-2-(oxan-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDIIEYEAUJKKR-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Oxan-2-yl)propan-1-amine typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving diols or epoxides.
Attachment of the Propan-1-Amine Group: This step may involve nucleophilic substitution reactions where an amine group is introduced to the oxane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: Using metal catalysts to facilitate the addition of hydrogen.
Enzymatic Synthesis: Employing enzymes to achieve high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, acids, and bases.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Pharmaceuticals: Potential use in drug development due to its chiral nature.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-(Oxan-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxane ring and amine group can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cycloalkylamines
(2S)-1-Cyclopentylpropan-2-amine (CAS 473734-47-3)
- Molecular Formula : C₈H₁₇N (MW: 127.23 g/mol)
- Key Differences : Replaces the oxane ring with a cyclopentane group, eliminating oxygen. This reduces polarity and hydrogen-bonding capacity compared to the target compound .
- Applications : Cyclopentyl analogs are often explored in medicinal chemistry for their lipophilicity, which enhances blood-brain barrier penetration.
2-(Oxan-3-yl)propan-2-amine
- Molecular Formula: C₈H₁₇NO (MW: 143.23 g/mol)
- Key Differences: Positional isomer of the target compound, with the oxane ring attached at the third carbon instead of the second.
Aromatic and Halogenated Derivatives
2-(2-Fluorophenyl)propan-2-amine (CAS 74702-88-8)
- Molecular Formula : C₉H₁₁FN (MW: 155.19 g/mol)
- Key Differences: Substitutes the oxane ring with a fluorophenyl group. This compound is more suited for targeting aromatic enzyme pockets .
Ether and Ester Derivatives
(2S)-1-[(2R)-1-(2-Methoxyethoxy)propan-2-yl]oxypropan-2-amine
- Molecular Formula: C₉H₂₁NO₃ (MW: 191.27 g/mol)
- Key Differences : Incorporates a methoxyethoxy side chain, enhancing hydrophilicity and metabolic stability. The ether linkages may improve solubility in polar solvents compared to the target compound .
Propan-2-yl (2S)-2-aminopropanoate Hydrochloride (CAS 62062-65-1)
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituent | Polarity | Key Applications |
|---|---|---|---|---|---|
| (2S)-2-(Oxan-2-yl)propan-1-amine | C₈H₁₇NO | 143.23 | Oxan-2-yl | Moderate | Drug intermediates, ligands |
| (2S)-1-Cyclopentylpropan-2-amine | C₈H₁₇N | 127.23 | Cyclopentyl | Low | CNS-targeting agents |
| 2-(2-Fluorophenyl)propan-2-amine | C₉H₁₁FN | 155.19 | 2-Fluorophenyl | Low | Enzyme inhibitors |
| 2-(Oxan-3-yl)propan-2-amine | C₈H₁₇NO | 143.23 | Oxan-3-yl (positional isomer) | Moderate | Structural studies |
| Propan-2-yl (2S)-2-aminopropanoate HCl | C₆H₁₄ClNO₂ | 167.64 | Ester + HCl | High | Prodrug formulations |
Research Findings and Implications
- Stereochemical Impact : The (S)-configuration in the target compound ensures enantioselective interactions, critical for chiral catalysts or receptor binding .
- Solubility Trends : Oxygen-containing analogs (e.g., oxan-2-yl) exhibit higher aqueous solubility than purely aliphatic (cyclopentyl) or aromatic (fluorophenyl) derivatives .
- Synthetic Complexity : Introducing the oxane ring requires multi-step synthesis (e.g., cyclization of diols), whereas cyclopentyl analogs are often synthesized via direct alkylation .
- Toxicity Considerations : Fluorinated derivatives may exhibit unique metabolic pathways due to fluorine’s electronegativity, requiring detailed toxicity profiling .
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